Boc-Phe(2-Me)-OH
Description
Significance of Unnatural Amino Acids in Peptide Science
Unnatural amino acids have revolutionized peptide science by enabling the creation of peptides with tailored characteristics. Unlike the genetically encoded amino acids, UAAs can possess diverse side chains, altered backbone structures, or modified functional groups rsc.orgnih.govnih.gov. This structural diversity allows researchers to impart enhanced proteolytic resistance, improve pharmacokinetic profiles, introduce novel signaling capabilities, or modulate peptide conformation and binding affinity nih.govnih.govcpcscientific.com. The ability to precisely place UAAs within a peptide sequence provides a rational approach to designing peptides for therapeutic, diagnostic, and materials science applications rsc.orgnih.govacs.org.
Overview of Boc-Phe(2-Me)-OH within the Unnatural Amino Acid Repertoire
This compound, chemically known as N-tert-butoxycarbonyl-2-methylphenylalanine, represents a specific and valuable member of the unnatural amino acid family sigmaaldrich.comnih.govscbt.compeptide.com. It is a derivative of the natural amino acid phenylalanine, featuring a methyl group substituted at the ortho (2-) position of its phenyl ring. The amino group is protected by a tert-butoxycarbonyl (Boc) moiety, a common protecting group in peptide synthesis that enhances stability and solubility, and allows for controlled incorporation into peptide chains orgsyn.orgnih.govspectrumchemical.com. The introduction of the methyl group on the aromatic ring of phenylalanine alters its steric and electronic properties, potentially influencing peptide folding, receptor interactions, and resistance to enzymatic degradation compared to unmodified phenylalanine wikipedia.org. This compound is primarily utilized as a building block in Boc solid-phase peptide synthesis (SPPS) sigmaaldrich.compeptide.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGOCPOJLMLJAR-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375788 | |
| Record name | Boc-L-2-Methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114873-05-1 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-L-2-Methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Boc Phe 2 Me Oh and Its Integration into Peptide Chains
Chemo- and Regioselective Modifications in Complex Peptide Systems
The precise chemical modification of peptides is paramount for developing advanced therapeutics, diagnostic tools, and biochemical probes. Achieving chemo- and regioselectivity—the ability to modify specific functional groups or positions within a complex peptide sequence, respectively—is a cornerstone of modern peptide chemistry. This selectivity is often orchestrated through the strategic use of orthogonal protecting groups, site-specific activation chemistries, and the inherent reactivity differences among amino acid residues bachem.comsigmaaldrich.comrsc.orgntu.ac.uknih.govrsc.org. The incorporation of modified or non-proteinogenic amino acids, such as N-tert-butoxycarbonyl-2-methylphenylalanine (Boc-Phe(2-Me)-OH), offers a powerful avenue to introduce unique structural and chemical properties that can influence these selective modification processes.
The Influence of Modified Amino Acids on Selectivity
The introduction of modified amino acids into peptide chains can significantly alter their conformational landscape and the reactivity of neighboring residues. Steric bulk, electronic perturbations, and altered hydrogen-bonding capabilities introduced by these modifications can dictate the accessibility and susceptibility of specific sites to chemical reagents thieme.deresearchgate.netaai.orgmdpi.com. For instance, sterically demanding amino acids, such as those with α,α-disubstitution or bulky aromatic side chains, can impose constraints on peptide folding and influence the local environment around reactive functional groups thieme.deresearchgate.net.
Phenylalanine derivatives, particularly those with substituents on the aromatic ring, have been shown to impact peptide structure and function. The presence of a methyl group at the ortho-position of the phenylalanine ring, as in this compound, is expected to introduce notable steric hindrance. This steric bulk can influence the peptide backbone conformation and the spatial orientation of adjacent amino acid residues mdpi.comresearchgate.net. Such conformational effects, coupled with potential electronic influences from the methyl group, can play a critical role in directing subsequent chemical reactions.
Potential Role of this compound in Selective Modifications
The incorporation of this compound into a peptide chain presents opportunities to leverage its unique structural features for achieving chemo- and regioselective modifications:
Chemo-selectivity: The steric bulk imparted by the 2-methylphenylalanine residue could sterically shield or protect nearby functional groups on adjacent amino acids or peptide termini from reacting with specific reagents. This steric hindrance might favor reactions occurring at less hindered sites, thereby enhancing chemo-selectivity. For example, if a peptide contains multiple nucleophilic side chains, the bulky 2-methylphenylalanine might render a nearby side chain less accessible to an acylating agent, promoting acylation at a more exposed site thieme.deresearchgate.net.
While these principles suggest a potential role for this compound in influencing chemo- and regioselective modifications, it is important to note that direct research findings specifically detailing the use of this particular compound to achieve such modifications in complex peptide systems are not extensively documented in the readily available literature. Therefore, specific data tables or detailed research findings for this compound in this precise context cannot be provided based on the current search results. The discussion here is based on the established effects of steric modifications in amino acid chemistry and peptide science.
Applications in Advanced Peptide and Peptidomimetic Design
Rational Design of Peptidomimetics Incorporating Boc-Phe(2-Me)-OH
Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability nih.govfrontiersin.org. This compound is instrumental in this design process, offering specific advantages due to its modified side chain.
The introduction of unnatural amino acids, including those with modified side chains like this compound, is a common strategy to increase a peptide's resistance to enzymatic degradation nih.govacs.org. The steric bulk of the methyl group at the ortho position can shield adjacent peptide bonds from proteolytic enzymes, thereby prolonging the peptide's half-life in vivo ontosight.ai. This enhanced stability is critical for developing therapeutic peptides that can withstand physiological conditions and exert their intended effects for longer durations.
The 2-methyl group on the phenylalanine side chain can significantly influence the conformational landscape of peptides and peptidomimetics uzh.chacs.org. This modification can introduce steric constraints that favor specific secondary structures, such as β-turns or helical conformations, which are often crucial for receptor binding and biological activity uzh.chnih.govmdpi.commdpi.com. By controlling the conformational preferences, researchers can design peptidomimetics that adopt a more rigid, bioactive conformation, leading to improved receptor recognition and efficacy. Studies on cyclic peptides have shown how α,α-disubstituted amino acids, including modified phenylalanines, can impose conformational restrictions uzh.chuzh.ch.
The altered steric and electronic properties conferred by the 2-methyl group can directly impact how a peptide or peptidomimetic interacts with its biological target, such as receptors or enzymes ontosight.aichemimpex.com. This modification can lead to enhanced binding affinity by optimizing interactions within the target's binding pocket or improve selectivity by creating specific steric clashes with off-target receptors. Structure-activity relationship studies often reveal that subtle changes in amino acid side chains, like the addition of a methyl group at the ortho position, can dramatically alter a compound's pharmacological profile ontosight.aichemimpex.commdpi.comresearchgate.net. For example, modified phenylalanines have been explored in the design of opioid receptor ligands to modulate affinity and efficacy mdpi.comnih.govacs.orgacs.org.
Construction of Combinatorial Peptide and Peptidomimetic Libraries
Combinatorial chemistry, employing methods like solid-phase synthesis, allows for the rapid generation of large libraries of peptides and peptidomimetics nih.govpeptide.comucdavis.edu. This compound is a valuable component in these libraries, enabling the exploration of chemical space for novel bioactive compounds. By incorporating this modified amino acid at various positions within a library, researchers can systematically investigate its impact on biological activity and identify lead compounds with desired properties. This approach is efficient for discovering new peptide-based therapeutics or probes for biological research ontosight.aiuzh.chnih.gov.
Compound Nomenclature Table
| Common Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | N-tert-butoxycarbonyl-2-methyl-L-phenylalanine | 114873-05-1 | C15H21NO4 | 279.33 |
| Boc-D-Phe(2-Me)-OH | N-tert-butoxycarbonyl-2-methyl-D-phenylalanine | 80102-29-0 | C15H21NO4 | 279.3 |
| This compound | (2S)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | 114873-05-1 | C15H21NO4 | 279.33 |
Note: The table includes the primary compound of focus and its D-enantiomer where information was found, along with alternative nomenclature and key identifiers.
Investigative Studies in Medicinal Chemistry and Therapeutic Development
Design of Novel Therapeutic Agents Utilizing Boc-Phe(2-Me)-OH
This compound is primarily employed as a protected amino acid in solid-phase peptide synthesis and solution-phase chemistry. Its utility lies in its ability to introduce a phenylalanine residue with an altered side chain, which can significantly impact the biological activity and pharmacokinetic properties of the final therapeutic agent ontosight.ainih.gov. The tert-butoxycarbonyl (Boc) protecting group ensures controlled peptide bond formation, while the 2-methyl substitution on the phenyl ring of phenylalanine offers a strategic point for molecular design.
Strategies for Enhanced Bioactivity and Efficacy
The introduction of a methyl group at the ortho position of the phenylalanine phenyl ring can profoundly influence molecular interactions with biological targets. This modification can lead to:
Improved Binding Affinity: The steric bulk and electronic influence of the methyl group can optimize the fit of a peptide or molecule within the binding pocket of a target receptor or enzyme, thereby increasing binding affinity and potency ontosight.ainih.gov.
Structure-Activity Relationship (SAR) Studies: this compound serves as a valuable tool in SAR studies, allowing researchers to probe the impact of specific side-chain modifications on biological activity ontosight.ai.
Improvement of Metabolic Stability and Bioavailability
Peptides are often susceptible to rapid degradation by proteases in vivo, limiting their therapeutic utility. The incorporation of unnatural amino acids, such as 2-methylphenylalanine, can confer increased resistance to proteolytic cleavage, thereby enhancing metabolic stability and extending the in vivo half-life of peptide-based therapeutics nih.gov. The methyl group can sterically hinder access to adjacent peptide bonds, making them less prone to enzymatic hydrolysis. Furthermore, alterations in lipophilicity introduced by the methyl group can influence membrane permeability, potentially improving oral bioavailability or cellular uptake.
Targeting Specific Receptors and Biological Pathways
The precise placement of the methyl group in this compound allows for fine-tuning of molecular interactions, which is critical for achieving selectivity towards specific biological targets. By modifying the phenylalanine scaffold, researchers can design molecules that exhibit enhanced specificity for particular receptors or enzymes, leading to more targeted therapeutic effects and potentially reducing off-target side effects ontosight.aigoogle.com. This targeted approach is fundamental in the development of novel drugs for various diseases.
Applications in Specific Disease Areas
The strategic incorporation of this compound into peptide sequences or small molecules has potential applications across several therapeutic areas, driven by the enhanced properties conferred by the 2-methylphenylalanine residue.
Oncology Research
In oncology, modified amino acids like those derived from 2-methylphenylalanine are explored for their potential to develop novel anticancer agents. These modifications can lead to peptides or peptidomimetics with improved efficacy against cancer cells, enhanced stability, and better targeting capabilities google.comgoogle.com. For instance, phenylalanine derivatives have been investigated for their ability to inhibit cancer-related enzymes or pathways, or to be delivered specifically to tumor sites. The design of molecules with improved pharmacokinetic profiles is crucial for effective cancer chemotherapy.
Immunology Research
The field of immunology also benefits from the use of unnatural amino acids in therapeutic design. Peptides incorporating modified residues like 2-methylphenylalanine can be engineered to modulate immune responses, potentially leading to new treatments for autoimmune diseases, inflammatory conditions, or as immunotherapeutic agents nih.govgoogle.comgoogle.com. The ability to enhance peptide stability and target specific immune cells or signaling pathways makes this compound a valuable tool in the development of immunomodulatory drugs.
Data Table: Potential Benefits of Incorporating 2-Methylphenylalanine (via this compound) in Therapeutic Agents
| Property Enhanced | Mechanism of Action | Relevance to Therapeutic Development |
| Bioactivity/Efficacy | Optimized binding to target receptors/enzymes due to altered steric and electronic properties. | Increased potency, improved therapeutic effect at lower doses. |
| Metabolic Stability | Resistance to proteolytic degradation due to steric hindrance of the methyl group. | Extended in vivo half-life, reduced dosing frequency, improved therapeutic outcomes. |
| Bioavailability | Potential alteration of lipophilicity and membrane permeability. | Improved absorption, distribution, and cellular uptake, leading to greater systemic exposure and efficacy. |
| Target Specificity | Fine-tuned interactions with biological targets, leading to selective binding. | Reduced off-target effects, improved safety profile, more precise therapeutic action. |
| Conformational Control | Stabilization of specific bioactive conformations. | Enhanced interaction with targets, improved efficacy, and potentially reduced off-target binding. |
This compound represents a valuable synthetic tool in medicinal chemistry, enabling the rational design of therapeutic agents with improved pharmacological properties. By leveraging the modifications offered by 2-methylphenylalanine, researchers can develop more potent, stable, and targeted drugs for a range of diseases, including those in oncology and immunology. The continued exploration of such modified amino acids is essential for advancing drug discovery and development.
Compound Name List:
this compound (N-tert-butoxycarbonyl-2-methylphenylalanine)
2-methylphenylalanine (2-Me-Phe)
Phenylalanine
Conformational Analysis and Structural Characterization Within Peptide Architectures
Spectroscopic Methodologies for Conformational Elucidation
Spectroscopic techniques are indispensable tools for probing the three-dimensional structures and dynamic behaviors of peptides. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, in particular, provide complementary insights into peptide conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in determining the structure and dynamics of biomolecules, including peptides. By analyzing the magnetic properties of atomic nuclei (primarily ¹H, ¹³C, and ¹⁵N), NMR can provide detailed information about the local environment of each atom within a peptide chain. Through various NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), which detects through-space correlations between nuclei, researchers can infer inter-residue distances, crucial for establishing spatial proximity and thus, conformational constraints ethz.chresearchgate.net.
The backbone dihedral angles, phi (φ) and psi (ψ), which dictate the peptide's secondary structure, can be indirectly determined or constrained through chemical shift analysis and NOE data bioinformatics.orgnih.gov. For modified amino acids like Boc-Phe(2-Me)-OH, NMR can reveal how the ortho-methyl substitution affects the chemical environment of adjacent atoms, leading to characteristic shifts in ¹H and ¹³C spectra. For instance, studies on related beta-methylphenylalanines have indicated that such modifications can induce subtle distortions in the peptide backbone, which are observable through NMR nih.gov. The Boc protecting group itself also contributes to the NMR spectrum, providing signals that can be used for structural analysis iiserpune.ac.in.
Table 1: Hypothetical NMR Chemical Shift Comparison (ppm) in a Peptide Backbone
| Atom | Standard Phenylalanine (Phe) Residue | This compound Residue | Potential Influence of 2-Me Group |
| HN | 8.1 | 8.0 - 8.2 | Minor shift due to proximity |
| Cα | 55.0 | 54.5 - 55.5 | Subtle shift due to steric/electronic effects |
| Cβ | 38.0 | 37.5 - 39.0 | Potential shift due to methyl group interactions |
| Cγ (ortho-methyl) | N/A | ~15-20 | Characteristic signal for the methyl group |
Note: These values are hypothetical and illustrative, representing potential shifts influenced by the ortho-methyl group's steric and electronic effects on the local chemical environment.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for characterizing the secondary structural content of peptides and proteins. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing spectral fingerprints indicative of α-helices, β-sheets, β-turns, and random coils subr.eduamericanpeptidesociety.orgcreative-proteomics.com. The aromatic side chains of amino acids like phenylalanine also contribute to the CD spectrum, particularly in the UV region, and may require correction for accurate secondary structure analysis nih.gov.
Table 2: Representative CD Spectral Features of Peptide Secondary Structures
| Secondary Structure | λmax (nm) (Negative Band) | λmax (nm) (Positive Band) | General Spectral Shape |
| α-Helix | ~222 | ~190 | Strong negative minimum at 222 nm |
| β-Sheet | ~217 | ~195 | Negative band at 217 nm, positive band at 195 nm |
| Random Coil | ~200 | N/A | Weak negative band near 200 nm |
Note: Peptides incorporating this compound may exhibit deviations from these standard spectra due to conformational alterations induced by the modified residue.
Computational Approaches for Conformational Prediction and Refinement
Computational methods complement experimental spectroscopic data by providing atomic-level insights into peptide conformational preferences and dynamics.
Quantum Chemical Calculations
Quantum Chemical (QC) calculations, such as Density Functional Theory (DFT), are employed to accurately determine the electronic structure and energies of molecules. These methods are crucial for optimizing the geometries of low-energy conformers, calculating potential energy surfaces (PES) for dihedral angles (φ and ψ), and predicting spectroscopic properties like NMR chemical shifts and CD spectra nih.goviiserpune.ac.inrsc.orgnih.govscholaris.caunibo.it. QC calculations can provide a fundamental understanding of the forces governing peptide folding and the specific impact of the this compound residue on these processes. By analyzing the energetic landscape, QC methods can identify the most stable conformations and the barriers between them, offering detailed insights into the conformational preferences induced by the ortho-methyl substitution.
Table 3: Typical Dihedral (Phi, Psi) Angle Ranges for Peptide Secondary Structures
| Secondary Structure | Typical Phi (φ) Range (degrees) | Typical Psi (ψ) Range (degrees) | Notes on Side Chain Influence |
| α-Helix | -57 to -60 | -47 to -50 | Side chains extend outwards, influencing packing. |
| β-Sheet | -119 to -130 | +113 to +140 | Extended structure, side chains alternate up/down. |
| Polyproline II (PPII) | -80 to -85 | +150 to +160 | Left-handed helix, proline's cyclic side chain influences backbone. |
Note: The ortho-methyl group on this compound can sterically hinder certain phi and psi angle combinations, potentially shifting the preferred conformational states away from those typically observed for standard phenylalanine.
Influence of this compound on Peptide Secondary and Tertiary Structures
The incorporation of this compound into a peptide sequence is expected to exert a significant influence on its secondary and tertiary structures due to the steric bulk and altered electronic distribution introduced by the ortho-methyl group. This modification can lead to several conformational consequences:
Steric Hindrance: The methyl group at the ortho position of the phenyl ring is in close proximity to the peptide backbone. This steric clash can restrict the rotation around the Cα-Cβ bond and, consequently, influence the accessible phi (φ) and psi (ψ) dihedral angles of the peptide backbone bioinformatics.orgnih.govnih.gov. This restriction can disfavor conformations typically adopted by standard phenylalanine, potentially promoting alternative secondary structures or inducing local distortions.
Modified π-π Interactions: The presence of the methyl group on the aromatic ring can subtly alter the electronic properties and stacking geometry of phenylalanine residues, potentially influencing π-π interactions, which are important for peptide self-assembly and protein folding dovepress.comnih.gov.
Compound List:
this compound (N-tert-butoxycarbonyl-2-methyl-L-phenylalanine)
Phenylalanine (Phe)
Beta-methylphenylalanine (β-MeF)
Glycine (Gly)
Alanine (Ala)
Proline (Pro)
Tryptophan (Trp)
Tyrosine (Tyr)
Cysteine (Cys)
Methionine (Met)
Valine (Val)
Leucine (Leu)
Isoleucine (Ile)
Serine (Ser)
Aspartic Acid (Asp)
Histidine (His)
Arginine vasopressin
Substance P
Diphenylalanine (FF)
Tri-phenylalanine (FFF)
RADA-16
RADA-F6
Villin headpiece helical subdomain (HP36)
HP21 peptide fragment
Ac-Aib-NHMe
Ac-Aib-NMe₂
1-aminocyclopent-3-ene-1-carboxylic acid (Cpg)
L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester
Boc-L-Ala-D-Oxd-OBn
Boc-L-Phe-L-Oxd-OBn
H-L-Phe-D-Oxd-OBn·CF3CO2H
Boc-Tyr(3-B(OH)₂,Me)-OH
Boc-Tyr(3-I,Me)-OMe
Fmoc-Phe(4-BPin)-OH
Fmoc-Phe(4-I)-OH
Fmoc-Glu-OpNB
Stereochemical Considerations and Diastereomeric Purity Assessment
The use of this compound in peptide synthesis necessitates careful attention to its stereochemical integrity. As a derivative of phenylalanine, it possesses a chiral center at the α-carbon. The designation "L" in Boc-2-methyl-L-phenylalanine indicates the specific stereoisomer used, which is crucial for maintaining the intended biological activity and structural properties of the synthesized peptide.
The synthesis of modified amino acids like this compound can sometimes involve steps where epimerization or the formation of diastereomeric mixtures can occur, particularly during activation or coupling reactions nih.gov. Therefore, ensuring high diastereomeric purity is paramount. Analytical techniques such as Thin Layer Chromatography (TLC) are routinely employed to assess the purity of this compound, with typical specifications indicating a purity of ≥98.0% (TLC) sigmaaldrich.com.
For more rigorous stereochemical assessment, methods like High-Performance Liquid Chromatography (HPLC) with chiral stationary phases or Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to quantify enantiomeric and diastereomeric excess. The presence of the Boc protecting group is standard for solid-phase and solution-phase peptide synthesis, facilitating controlled chain elongation. Maintaining the stereochemical fidelity of this compound throughout the synthesis process is essential to prevent the incorporation of incorrect stereoisomers, which could lead to altered peptide conformations and potentially diminished or modified biological activity.
Data Tables:
Table 1: Physicochemical Properties and Purity of this compound
| Property | Value | Source |
| Assay (TLC) | ≥98.0% | sigmaaldrich.com |
| CAS Number | 114873-05-1 | sigmaaldrich.com |
| Molecular Weight | 279.33 g/mol | sigmaaldrich.com |
| SMILES String | Cc1ccccc1CC@HC(O)=O | sigmaaldrich.com |
Table 2: Conformational Propensities of (αMe)Phe Residues in Peptides
| Property | Effect on Peptide Conformation | Supporting Evidence |
| Helical Induction | Promotes and stabilizes helical structures due to restricted dihedral angles. | rsc.orgahajournals.orgexplorationpub.comuzh.chthieme-connect.de |
| β-Turn Induction | Facilitates the formation and stabilization of β-turn motifs by influencing backbone conformation. | ahajournals.orguzh.chnih.govuzh.chresearchgate.net |
| Rotational Mobility | Significantly restricted around the α-carbon due to the presence of the α-methyl group. | ahajournals.orgresearchgate.net |
| Stereochemical Influence | Configuration does not always unambiguously determine helix screw sense; requires careful control. | rsc.orguzh.ch |
Compound List:
this compound
N-Boc-2-methyl-L-phenylalanine
α-Methylphenylalanine ((αMe)Phe)
Phenylalanine
Alanine
Glycine
Valine
Leucine
Proline
α-Aminoisobutyric acid (Aib)
Isovaline (Iva)
Homophenylalanine ((αMe)Hph)
Dehydrophenylalanine (ΔPhe)
4-cyano-α-methyl-L-phenylalanine
Tyr-Pro-ΔZPhe-Phe-NH2
Gramicidin S
Derivatization and Bioconjugation Strategies Involving Boc Phe 2 Me Oh
Chemical Derivatization for Functionalization and Labeling
The chemical modification of peptides containing 2-methylphenylalanine is a key strategy for introducing functional groups and labels for a variety of applications. While direct derivatization of the 2-methylphenylalanine residue itself is not the primary approach, its incorporation into a peptide sequence allows for subsequent modification at other reactive sites within the peptide. The Boc (tert-butyloxycarbonyl) protecting group on the N-terminus of the monomer ensures its stability during peptide synthesis, which is typically performed using solid-phase peptide synthesis (SPPS). Once the desired peptide sequence containing 2-methylphenylalanine is assembled, the N-terminal Boc group can be removed, and the exposed amine, along with other functional groups on the side chains of other amino acids, can be targeted for derivatization.
One common derivatization strategy involves the attachment of fluorescent dyes. For instance, a peptide incorporating a 2-methylphenylalanine residue can be functionalized with a fluorophore to study its localization, interaction, and conformational changes. While direct studies on Boc-Phe(2-Me)-OH are limited, research on similar dipeptides, such as those containing Boc-diphenylalanine, has demonstrated that functionalization with a benzothiazole (B30560) group can significantly enhance fluorescence. This suggests a promising avenue for creating fluorescently labeled peptides with the unique structural constraints imposed by the 2-methylphenyl group.
Another critical functionalization is biotinylation, which enables the strong and specific binding of the peptide to avidin (B1170675) or streptavidin. This interaction is widely exploited for purification, immobilization, and detection purposes. The biotinylation of a peptide containing 2-methylphenylalanine can be achieved by reacting a primary amine on the peptide (e.g., the N-terminus or the side chain of a lysine (B10760008) residue) with an activated biotin (B1667282) derivative. To mitigate steric hindrance and maintain the biological activity of the peptide, a spacer arm, such as aminocaproic acid or polyethylene (B3416737) glycol (PEG), is often incorporated between the peptide and the biotin moiety.
The table below summarizes common derivatization strategies that can be applied to peptides synthesized using this compound.
| Derivatization Strategy | Reagent/Label | Purpose |
| Fluorescent Labeling | Fluorescein isothiocyanate (FITC), Rhodamine derivatives, Benzothiazole derivatives | To enable detection and visualization of the peptide in biological systems. |
| Biotinylation | N-Hydroxysuccinimide (NHS)-activated biotin, Biotin-PEG | To facilitate purification, immobilization, and detection via avidin/streptavidin binding. |
| PEGylation | PEG-NHS esters, PEG-maleimides | To improve solubility, stability, and pharmacokinetic properties of the peptide. |
| Drug Conjugation | Cleavable or non-cleavable linkers with cytotoxic drugs | To create targeted peptide-drug conjugates for therapeutic applications. |
Bioconjugation Techniques for Linking to Biomolecules
Bioconjugation involves the covalent linking of a peptide to another biomolecule, such as a protein, antibody, or nucleic acid, to create a hybrid molecule with combined or enhanced functionalities. Peptides synthesized with this compound can be strategically designed with specific reactive handles to facilitate site-specific conjugation.
The site-selective functionalization of phenylalanine residues within peptides has been an area of active research. Photoredox catalysis, for example, has emerged as a method for the direct functionalization of phenylalanine residues under mild conditions. This technique could potentially be applied to peptides containing 2-methylphenylalanine to introduce a reactive handle for subsequent bioconjugation.
The table below outlines common bioconjugation techniques applicable to peptides incorporating 2-methylphenylalanine.
| Bioconjugation Technique | Reactive Groups Involved | Linker Type | Application |
| Amide Bond Formation | Carboxylic acid and primary amine | Stable amide bond | General protein labeling, Peptide-drug conjugation |
| Thiol-Maleimide Chemistry | Thiol (from cysteine) and maleimide | Thioether bond | Site-specific protein labeling, Attachment to surfaces |
| Click Chemistry | Azide and alkyne | Triazole linkage | Bioorthogonal labeling, Surface immobilization |
| Photoredox Catalysis | C-H bond on the phenyl ring | C-C or C-N bond | Site-specific functionalization for subsequent conjugation |
Development of Probes and Analytical Tools
Peptides containing unnatural amino acids like 2-methylphenylalanine are valuable in the development of molecular probes and analytical tools to investigate biological processes. The unique structural constraints imposed by the methyl group on the phenyl ring can influence the peptide's conformation and binding affinity, making it a useful component in the design of specific enzyme substrates or inhibitors.
Fluorescently labeled peptides containing 2-methylphenylalanine can serve as probes for enzyme activity. In a typical design, the peptide sequence is a substrate for a specific enzyme, and the fluorescence of the attached dye is quenched. Upon enzymatic cleavage of the peptide, the fluorophore is released from the quencher, resulting in a detectable fluorescent signal. This "turn-on" fluorescence mechanism allows for the sensitive and real-time monitoring of enzyme activity in complex biological samples.
Biotinylated peptides incorporating 2-methylphenylalanine can be used as affinity probes to identify and isolate binding partners from cell lysates. The peptide is immobilized on a streptavidin-coated solid support and incubated with a biological sample. Proteins that bind to the peptide can be captured and subsequently identified by techniques such as mass spectrometry.
The development of analytical assays, such as enzyme-linked immunosorbent assays (ELISAs), can also benefit from peptides synthesized with this compound. In a peptide-based ELISA, a biotinylated peptide can be immobilized on a streptavidin-coated plate to capture a specific antibody or protein from a sample. The captured molecule is then detected using a labeled secondary antibody, providing a quantitative measure of its concentration.
The table below provides examples of probes and analytical tools that can be developed using peptides containing 2-methylphenylalanine.
| Probe/Analytical Tool | Key Feature | Principle of Operation | Application |
| Enzyme Activity Probe | Fluorophore-quencher pair attached to a cleavable peptide | Enzymatic cleavage separates the fluorophore and quencher, leading to a fluorescent signal. | Monitoring protease activity in vitro and in vivo. |
| Affinity-Based Probe | Biotinylated peptide | Immobilized peptide captures specific binding partners from a complex mixture. | Identifying protein-protein interactions. |
| ELISA Substrate | Biotinylated peptide immobilized on a solid phase | Captures a target analyte from a sample for subsequent detection. | Quantifying the concentration of specific proteins or antibodies. |
Emerging Research Frontiers and Future Prospects
Integration into Advanced Drug Delivery Systems
The incorporation of unnatural amino acids like Boc-Phe(2-Me)-OH into peptide sequences can significantly enhance their pharmacokinetic and pharmacodynamic profiles, making them attractive for advanced drug delivery systems. The modified phenylalanine can improve peptide stability against enzymatic degradation and increase lipophilicity, thereby facilitating cellular uptake and improving bioavailability. While direct integration of this compound into specific drug delivery vehicles is an evolving area, the principles derived from studies using similar modified phenylalanines suggest its potential. For instance, research into peptide-based nanoparticles and micelles often utilizes amino acid derivatives to tailor drug release kinetics and target specific tissues. The hydrophobic nature and steric hindrance provided by the 2-methylphenylalanine moiety could contribute to the structural integrity of such delivery systems. Although specific data on this compound in this context is limited, the broader trend of using modified amino acids to create more robust and targeted peptide therapeutics points to its future utility.
High-Throughput Screening Applications
This compound serves as a crucial building block in the construction of diverse peptide libraries, which are instrumental in high-throughput screening (HTS) for drug discovery. The ability to systematically vary amino acid sequences and incorporate modified residues allows for the rapid identification of peptides with desired biological activities, such as enzyme inhibition, receptor agonism, or antagonism. HTS platforms rely on the generation of large, diverse compound collections, and unnatural amino acids like this compound are key components in expanding chemical space and generating novel molecular scaffolds. For example, combinatorial peptide libraries, which can include unnatural amino acids, are widely used for target screening in areas like immunotherapy, vaccine development, and drug discovery genscript.comabclonal.com. The inclusion of this compound in such libraries allows researchers to explore peptides with altered conformational preferences and binding affinities, potentially leading to the discovery of new therapeutic leads.
Methodological Advancements in Peptide Synthesis
The synthesis of peptides incorporating unnatural amino acids like this compound often benefits from and drives advancements in peptide synthesis methodologies. While Boc-based solid-phase peptide synthesis (SPPS) has been a cornerstone, modern approaches continue to refine efficiency, reduce epimerization, and improve yields. The development of new coupling reagents, protecting group strategies, and purification techniques are essential for the successful incorporation of modified amino acids. For instance, studies on epimerization during peptide bond formation highlight the importance of optimized coupling conditions, where reagents like HATU/HOAt are employed to minimize racemization mdpi.com. Furthermore, the synthesis of Boc-protected amino acids themselves, including derivatives like this compound, relies on established methods for N-protection and stereoselective synthesis acs.orgcdnsciencepub.com. The availability of this compound from chemical suppliers underscores its role as a readily accessible building block for these advanced synthetic strategies sigmaaldrich.compeptide.comambeed.com.
Challenges and Opportunities in Translational Research
Translational research, which bridges the gap between laboratory discoveries and clinical applications, presents both challenges and opportunities for compounds like this compound. A primary challenge lies in the efficient and cost-effective scale-up of synthesis for therapeutic peptides incorporating such unnatural amino acids. Ensuring the stability, purity, and batch-to-batch consistency of these complex molecules is critical for regulatory approval and clinical use. Furthermore, understanding the in vivo behavior, including metabolism, distribution, and potential immunogenicity, requires rigorous preclinical and clinical evaluation.
However, the opportunities are substantial. The unique properties conferred by this compound, such as enhanced proteolytic stability and altered receptor interactions, can lead to the development of novel therapeutic agents with improved efficacy and reduced side effects. The growing field of peptidomimetics, which aims to create peptide-like molecules with enhanced drug-like properties, also offers a significant avenue. As translational research frameworks evolve to better support the development of complex biomolecules, compounds like this compound are poised to play an increasingly important role in the creation of next-generation therapeutics. The broader challenges and opportunities in translational research, such as fostering interdisciplinary collaboration and optimizing research processes, are applicable to the development pathways of peptides containing modified amino acids plos.orgnih.gov.
Q & A
Q. How can Boc-Phe(2-Me)-OH be synthesized and characterized with sufficient reproducibility?
Methodological Answer:
- Synthesis : Use tert-butyloxycarbonyl (Boc) protection protocols for phenylalanine derivatives. Introduce the 2-methyl substituent via regioselective alkylation or directed ortho-methylation. Include step-by-step reaction conditions (e.g., temperature, catalysts, solvents) in the experimental section .
- Characterization : Validate purity and identity using:
Q. What are the solubility limitations of this compound, and how can they be addressed in experimental workflows?
Methodological Answer:
- Solubility Profile : this compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or with co-solvents like PEG-300.
- Optimization :
- Prepare stock solutions in DMSO (e.g., 100 mg/mL) with sonication (37°C, 10–15 min) to enhance dissolution .
- For in vitro assays, dilute stock solutions in buffer systems containing ≤1% DMSO to avoid cytotoxicity.
- Monitor solubility changes under varying pH (4–8) using dynamic light scattering (DLS) .
Q. What are the recommended storage conditions to maintain this compound stability?
Methodological Answer:
- Short-term : Store lyophilized powder at 2–8°C in a desiccator to prevent hydrolysis of the Boc group.
- Long-term : Aliquot and store at –20°C (1 year) or –80°C (3 years) under inert gas (argon/nitrogen) to avoid oxidation of the methyl group .
- Quality Control : Periodically assess stability via HPLC and compare retention times with freshly prepared batches .
Advanced Research Questions
Q. How does the 2-methyl substitution influence peptide coupling efficiency compared to unmodified Phe?
Methodological Answer:
- Steric Effects : The 2-methyl group introduces steric hindrance, potentially reducing coupling efficiency in solid-phase peptide synthesis (SPPS).
- Mitigation Strategies :
Q. How can researchers assess the stability of this compound under acidic deprotection conditions?
Methodological Answer:
- Deprotection Protocols : Treat with trifluoroacetic acid (TFA) or HCl/dioxane and monitor Boc cleavage kinetics via:
- Side Reactions : Check for methyl group migration or racemization using chiral HPLC or circular dichroism (CD) .
Q. What precautions are critical for handling this compound in high-throughput screening?
Methodological Answer:
Q. How can contradictory literature data on this compound’s reactivity be resolved?
Methodological Answer:
- Data Verification : Cross-reference primary sources (e.g., peer-reviewed journals, PubChem) and validate experimental conditions (e.g., solvent purity, temperature gradients) .
- Reproducibility : Replicate key studies using standardized protocols (e.g., IUPAC guidelines) and share raw data via platforms like OCHEM for transparency .
- Meta-Analysis : Perform statistical comparisons of reported yields/purity using tools like PCA or ANOVA to identify outlier datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
